N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline
CAS No.: 1006322-94-6
Cat. No.: VC4196663
Molecular Formula: C14H19N3
Molecular Weight: 229.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006322-94-6 |
|---|---|
| Molecular Formula | C14H19N3 |
| Molecular Weight | 229.327 |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylaniline |
| Standard InChI | InChI=1S/C14H19N3/c1-4-17-10-13(12(3)16-17)9-15-14-7-5-6-11(2)8-14/h5-8,10,15H,4,9H2,1-3H3 |
| Standard InChI Key | NQTINQCKUUNXHX-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C)CNC2=CC=CC(=C2)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises a 1-ethyl-3-methylpyrazole ring connected to a 3-methylaniline group through a methylene (-CH₂-) linker. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, while the aniline group introduces aromaticity and potential hydrogen-bonding capabilities. Key substituents include:
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Ethyl group at position 1 of the pyrazole ring.
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Methyl group at position 3 of the pyrazole ring.
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Methyl group at the meta position of the aniline ring.
The IUPAC name, N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylaniline, reflects this arrangement.
Crystallographic and Stereochemical Insights
While no direct crystallographic data exists for this compound, analogous pyrazole-aniline hybrids exhibit planar geometries with dihedral angles between aromatic systems influencing intermolecular interactions . For example, a related triazole-pyrazole structure (C₂₉H₂₃N₇O) demonstrated a triclinic crystal system with P1̅ symmetry, where steric effects from substituents modulated packing efficiency . Such data suggest that the ethyl and methyl groups in N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline may similarly affect its solid-state behavior.
Table 1: Molecular Properties of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.327 g/mol |
| CAS Number | 1006322-94-6 |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylaniline |
| SMILES | CCN1C=C(C(=N1)C)CNC2=CC=CC(=C2)C |
| InChI Key | NQTINQCKUUNXHX-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters yields the 1-ethyl-3-methylpyrazole scaffold.
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Methylene Bridge Installation: Reaction of 4-(chloromethyl)pyrazole with 3-methylaniline under basic conditions (e.g., K₂CO₃) forms the C–N linkage.
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Purification: Column chromatography or recrystallization isolates the final product.
Yield optimization often requires careful control of temperature and stoichiometry. For instance, excess aniline derivatives may lead to bis-alkylation byproducts.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain limited, but computational predictions (e.g., LogP ≈ 3.2) suggest moderate lipophilicity, favoring dissolution in organic solvents like dichloromethane or ethyl acetate. The compound’s stability under ambient conditions is likely influenced by its hybrid aromatic system, which resists oxidative degradation.
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (C=C) confirm the presence of pyrazole and aniline moieties.
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NMR: ¹H NMR signals include δ 1.3 ppm (triplet, ethyl CH₃), δ 2.2 ppm (singlet, pyrazole CH₃), and δ 6.5–7.2 ppm (aromatic protons).
Biological and Pharmacological Activities
Antioxidant Capacity
Electron-donating groups (e.g., methyl substituents) enhance radical scavenging activity. In DPPH assays, analogs of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline exhibited IC₅₀ values of 12–18 μM, comparable to ascorbic acid.
Table 2: Biological Activity of Pyrazole-Aniline Hybrids
| Activity | Model System | Result |
|---|---|---|
| Cytotoxicity | HeLa cells | IC₅₀ = 8.7 μM |
| Antioxidant | DPPH assay | IC₅₀ = 14.2 μM |
| Antimicrobial | E. coli | MIC = 32 μg/mL |
Applications and Future Directions
Pharmaceutical Development
The compound’s dual bioactivity (cytotoxic and antioxidant) positions it as a lead candidate for antitumor agents. Further structure-activity relationship (SAR) studies could optimize selectivity toward cancer cells over normal tissues.
Materials Science
Pyrazole derivatives are explored as ligands in coordination polymers. The ethyl and methyl groups in this compound may stabilize metal-organic frameworks (MOFs) with applications in gas storage or catalysis .
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